2-(2-chlorophenyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
2-(2-Chlorophenyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide is a 1,3,4-oxadiazole derivative featuring a 2-chlorophenyl group attached to an acetamide moiety and a 2,4-dimethylbenzyl substituent on the oxadiazole ring.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12-7-8-14(13(2)9-12)11-18-22-23-19(25-18)21-17(24)10-15-5-3-4-6-16(15)20/h3-9H,10-11H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGETWLGLEWJZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution reactions:
Acylation: The final step involves the acylation of the oxadiazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated precursors and nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
Key Structural Features
The target compound’s unique substitution pattern distinguishes it from similar molecules:
- 2,4-Dimethylbenzyl group : Introduces steric bulk and electron-donating methyl groups, which may influence solubility and receptor binding.
- 1,3,4-Oxadiazole core : Provides rigidity and hydrogen-bonding capacity via nitrogen atoms.
Analogous Compounds and Substituent Variations
Physicochemical Properties
Comparative Data
Notes:
Activity Trends in Analogs
Biological Activity
The compound 2-(2-chlorophenyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of oxadiazole, which has gained attention for its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and associated case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C17H18ClN3O
- Molecular Weight : 315.80 g/mol
- IUPAC Name : this compound
This compound features a chlorophenyl group and an oxadiazole moiety which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study focused on similar oxadiazole compounds showed promising results against various bacterial strains.
| Compound | Activity | Bacterial Strains Tested |
|---|---|---|
| 1 | Moderate | E. coli |
| 2 | Strong | S. aureus |
| 3 | Weak | P. aeruginosa |
The specific activity of this compound against these strains remains to be fully elucidated but is hypothesized to follow similar trends due to the structural similarities with other active derivatives.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. The monoamine oxidase (MAO) inhibition properties of related oxadiazole compounds have been documented extensively. For instance, a series of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides demonstrated potent MAO-B inhibition with IC50 values in the nanomolar range .
Anticancer Potential
Oxadiazole derivatives have also been explored for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways including the inhibition of topoisomerases and modulation of signaling pathways related to cell survival.
Case Studies
- Case Study on Anticancer Activity : A derivative structurally similar to our compound was tested in vitro against human cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers (caspase activation) when treated with concentrations above 10 µM.
- Case Study on Antimicrobial Efficacy : In a recent study involving a series of oxadiazole derivatives, one compound showed significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential application in treating resistant bacterial infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial in optimizing the biological activity of oxadiazole derivatives:
- Chlorophenyl Group : Enhances lipophilicity and may improve membrane permeability.
- Oxadiazole Moiety : Contributes to the biological activity through interactions with target proteins.
Based on existing literature, modifications at the benzyl position or variations in substituents on the oxadiazole ring can significantly alter potency and selectivity.
Q & A
Q. What are the standard synthetic routes for synthesizing 2-(2-chlorophenyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate under reflux in ethanol or acetic acid .
- Step 2 : Coupling of the oxadiazole moiety with 2-(2-chlorophenyl)acetic acid using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous DMF .
- Step 3 : Introduction of the 2,4-dimethylbenzyl group via nucleophilic substitution or alkylation under inert atmosphere (N₂/Ar) at 60–80°C . Key conditions include solvent choice (e.g., DMF, dichloromethane), temperature control (±2°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to verify substituent integration and coupling patterns (e.g., aromatic protons, methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight within ±0.001 Da .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and side reactions .
- Catalyst Optimization : Compare coupling agents (e.g., DCC vs. EDC) with additives like HOBt to reduce racemization .
- Temperature Gradients : Use microwave-assisted synthesis for faster cyclization (e.g., 100°C for 10 min vs. 24 hrs conventional) .
- Table : Yield comparison under varying conditions:
| Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| DMF, DCC, 24 hrs | 62 | 92 | |
| Microwave, DMF, 10 min | 78 | 97 |
Q. How do structural modifications (e.g., substituent position) influence biological activity?
- Substituent Effects :
- Chlorophenyl Position : 2-chloro substitution enhances lipophilicity and membrane permeability vs. 3- or 4-chloro isomers .
- Dimethylbenzyl Group : 2,4-dimethyl substitution improves steric hindrance, reducing off-target interactions in enzymatic assays .
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding affinity with target proteins (e.g., COX-2, EGFR) .
- In Vitro Assays : Compare IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2) with structural analogs .
Q. How should researchers address contradictions in biological activity data across studies?
- Assay Variability :
- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm enzyme inhibition .
- Standardize cell culture conditions (e.g., passage number, serum concentration) .
- Purity Considerations :
- Re-synthesize batches with HPLC purity >99% to exclude impurity-driven artifacts .
- Perform stability studies (e.g., pH, temperature) to rule out compound degradation .
- Statistical Validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare replicate data .
Data Contradiction Analysis
Q. Why might the same compound exhibit divergent cytotoxicity profiles in similar cell lines?
- Mechanistic Hypotheses :
- Differential expression of drug transporters (e.g., P-gp) affecting intracellular accumulation .
- Metabolic activation by cytochrome P450 isoforms unique to specific cell lines .
- Validation Strategies :
- siRNA Knockdown : Target suspected resistance genes (e.g., Bcl-2, MDR1) to isolate mechanisms .
- Metabolomics : LC-MS profiling to identify active metabolites .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) in detail .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with ≥3 independent replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
